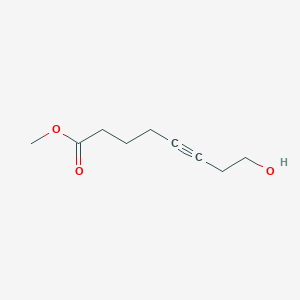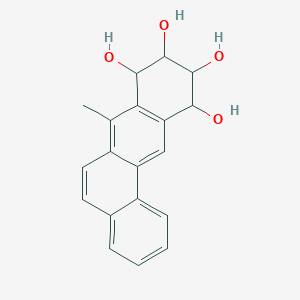
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes a tetraphene core with methyl and hydroxyl substitutions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common method starts with the cyclization of diethyl acetonedicarboxylate and 1,8-bis(bromomethyl)naphthalene to form the eight-membered pericyclized compound. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetraone.
Reduction: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,9,10,11-Tetrahydrotetraphene-8,9,10,11-tetrol: Lacks the methyl group, resulting in different reactivity and properties.
7-Methyl-8,9,10,11-tetrahydrotetraphene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
7,8,9,10-Tetrahydrotetraphene-8,9,10,11-tetrol: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol is unique due to the presence of both methyl and hydroxyl groups, which impart specific chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
83481-44-1 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
7-methyl-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14-15(9)17(21)19(23)18(22)16(14)20/h2-8,16-23H,1H3 |
Clé InChI |
ZWNGWEXEEUKLLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C(C(C(C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)
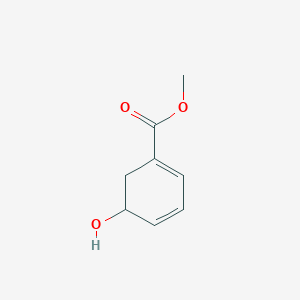
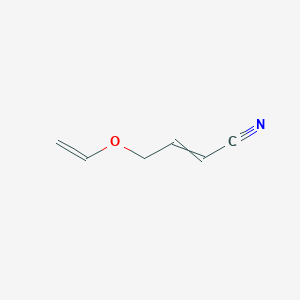
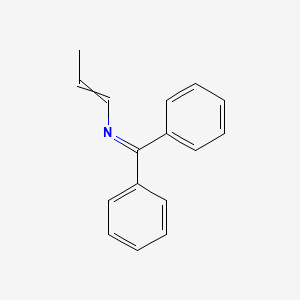
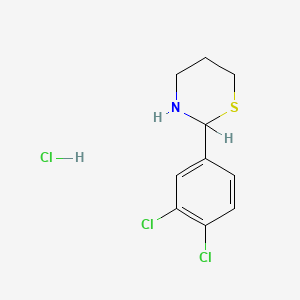
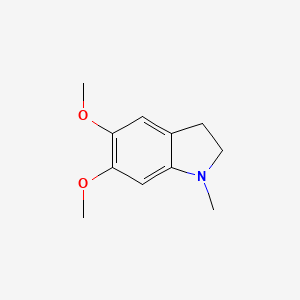
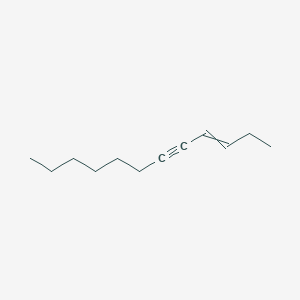
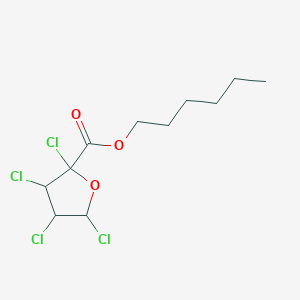


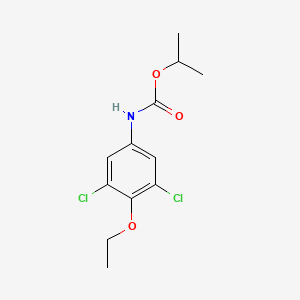
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
